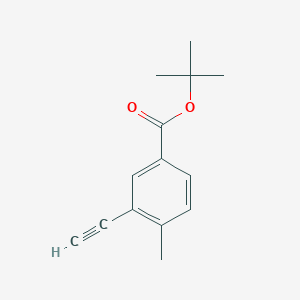

tert-Butyl 3-ethynyl-4-methylbenzoate

Description

tert-Butyl 3-ethynyl-4-methylbenzoate is an aromatic ester derivative featuring a tert-butyl ester group, an ethynyl substituent at the 3-position, and a methyl group at the 4-position of the benzene ring. This compound is of interest in organic synthesis and pharmaceutical research due to its structural versatility. The tert-butyl group enhances steric protection of the ester moiety, improving stability under acidic or basic conditions. The ethynyl group offers a reactive site for further functionalization, such as in click chemistry (e.g., Huisgen cycloaddition), while the methyl group at the 4-position may influence electronic and steric interactions in downstream reactions.

Properties

Molecular Formula |

C14H16O2 |

|---|---|

Molecular Weight |

216.27 g/mol |

IUPAC Name |

tert-butyl 3-ethynyl-4-methylbenzoate |

InChI |

InChI=1S/C14H16O2/c1-6-11-9-12(8-7-10(11)2)13(15)16-14(3,4)5/h1,7-9H,2-5H3 |

InChI Key |

CFPUIQIANHSGNA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)OC(C)(C)C)C#C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Transesterification: Another method involves the transesterification of methyl or ethyl esters with tert-butyl alcohol under basic conditions using catalysts like sodium methoxide or potassium tert-butoxide.

Industrial Production Methods: Industrial production of tert-butyl esters often employs continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl 3-ethynyl-4-methylbenzoate can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of carboxylic acids or ketones.

Reduction: The compound can be reduced using hydrogenation catalysts to yield saturated derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Saturated benzoates.

Substitution: Halogenated benzoates, nitrobenzoates.

Scientific Research Applications

Chemistry:

- Used as an intermediate in organic synthesis for the preparation of more complex molecules.

- Serves as a building block in the synthesis of pharmaceuticals and agrochemicals.

Biology:

- Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

- Explored as a precursor for the synthesis of drug candidates with potential therapeutic effects.

Industry:

- Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of tert-butyl 3-ethynyl-4-methylbenzoate involves its interaction with various molecular targets and pathways. The ethynyl group can participate in nucleophilic addition reactions, while the benzene ring can undergo electrophilic substitution. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize tert-Butyl 3-ethynyl-4-methylbenzoate , we analyze its structural analogs, focusing on substituent positions, functional groups, and reactivity.

tert-Butyl 4-ethynylbenzylcarbamate (CAS: 680190-96-9)

- Molecular Formula: C₁₄H₁₇NO₂ (vs. C₁₃H₁₄O₂ for the target compound).

- Key Differences :

- The benzylcarbamate group replaces the benzoate ester, introducing a carbamate linkage (–NH–CO–O–) instead of an ester (–CO–O–).

- The ethynyl group is at the 4-position (vs. 3-position in the target compound).

- Lacks the methyl group at the 4-position, reducing steric hindrance.

- Reactivity : The carbamate group in tert-Butyl 4-ethynylbenzylcarbamate is more susceptible to nucleophilic attack compared to the ester group in the target compound, making it useful in peptide coupling or polymer chemistry.

Zygocaperoside and Isorhamnetin-3-O-glycoside

- Zygocaperoside: A triterpenoid saponin with sugar moieties; its 1H-NMR data (δ 5.32 ppm for olefinic protons) highlight the impact of conjugated systems on spectroscopic profiles. Isorhamnetin-3-O-glycoside: A flavonoid with a 3-O-glycoside group, demonstrating how substituent position (e.g., 3-O- vs. 7-O-) alters solubility and antioxidant activity.

- Relevance to Target Compound : The ethynyl and methyl groups in This compound similarly influence electronic distribution and reactivity, as seen in NMR shifts (e.g., ethynyl protons typically resonate at δ 2.5–3.5 ppm).

Table 1: Comparative Analysis of Structural Analogs

Biological Activity

tert-Butyl 3-ethynyl-4-methylbenzoate (CAS Number: 1564261-44-4) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.

- Molecular Formula : C₁₄H₁₆O₂

- Molecular Weight : 216.27 g/mol

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily focusing on its potential antimicrobial and anti-inflammatory properties. These activities are crucial for developing new therapeutic agents.

Antimicrobial Activity

Studies have shown that compounds similar to this compound possess antimicrobial properties. For instance, the compound has been investigated for its ability to inhibit various bacterial strains, suggesting a potential role in treating infections.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been explored. In vitro studies indicate that it may reduce inflammation markers, which could be beneficial in treating inflammatory diseases.

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with biological targets involved in inflammation and microbial resistance. The compound may modulate signaling pathways related to inflammatory responses or microbial growth.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against several pathogens. The results indicated a significant reduction in bacterial growth at specific concentrations, highlighting its potential as an antimicrobial agent.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of the compound. It was found to decrease the production of pro-inflammatory cytokines in cell cultures treated with lipopolysaccharides (LPS), suggesting a mechanism that could be harnessed for therapeutic applications.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| IL-6 | 150 | 50 |

| TNF-alpha | 200 | 75 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.